Trisodium 3-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-1,5-disulphonate
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Overview
Description
Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of the functional group (–N=N–) bonding two symmetrical or asymmetrical alkyl or aryl radicals. This compound is widely used in various industries due to its vibrant color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate typically involves a multi-step process. The starting materials include 4,6-dichloro-1,3,5-triazine and 4-hydroxynaphthalene-1,5-disulfonic acid. The synthesis begins with the diazotization of 4-hydroxynaphthalene-1,5-disulfonic acid, followed by coupling with 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired azo compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain the necessary reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.
Reduction: Reduction reactions can break the azo bond (–N=N–), leading to the formation of amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and thiols. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines .
Scientific Research Applications
Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with various biomolecules.
Mechanism of Action
The mechanism of action of Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate involves its interaction with molecular targets through the azo bond (–N=N–) and the triazine ring. The compound can form stable complexes with various substrates, affecting their properties and functions. The molecular pathways involved include electron transfer and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-sulfonato-1-naphthyl)azo]naphthalene-2,7-disulfonate
- Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonato-2-naphthyl)diazenyl]-2,7-naphthalenedisulfonate
Uniqueness
What sets Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate apart from similar compounds is its unique combination of the triazine ring and the azo bond, which provides exceptional stability and vibrant color properties. This makes it particularly valuable in applications requiring long-lasting and intense coloration .
Properties
CAS No. |
85959-03-1 |
---|---|
Molecular Formula |
C19H9Cl2N6Na3O10S3 |
Molecular Weight |
717.4 g/mol |
IUPAC Name |
trisodium;3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C19H12Cl2N6O10S3.3Na/c20-17-23-18(21)25-19(24-17)22-8-4-5-12(38(29,30)31)10(6-8)26-27-11-7-14(40(35,36)37)9-2-1-3-13(39(32,33)34)15(9)16(11)28;;;/h1-7,28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,22,23,24,25);;;/q;3*+1/p-3 |
InChI Key |
XZOLNPXOULYRKE-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2C(=C1)S(=O)(=O)[O-])O)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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